molecular formula C21H23NO3 B070499 1-Fmoc-2-(hydroxymethyl)piperidine CAS No. 170867-95-5

1-Fmoc-2-(hydroxymethyl)piperidine

Cat. No.: B070499
CAS No.: 170867-95-5
M. Wt: 337.4 g/mol
InChI Key: ZBORKCVXTSTNRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Fmoc-2-(hydroxymethyl)piperidine is the amino terminus of amino acids . This compound plays a crucial role in the field of peptide synthesis.

Mode of Action

This compound acts as a protective group in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the synthesis process .

Biochemical Pathways

The compound is involved in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . The downstream effects include the production of peptides with the desired sequence and structure.

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group, it prevents unwanted reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

Chemical Reactions Analysis

1-Fmoc-2-(hydroxymethyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Fmoc-2-(hydroxymethyl)piperidine is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar protecting group properties but differ in their ring structures, which can influence their reactivity and applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORKCVXTSTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596450
Record name (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170867-95-5
Record name (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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